Structure Elucidation of 6-(4-Hexyloxyphenyl)-6-oxohexanoic Acid
Structure Elucidation of 6-(4-Hexyloxyphenyl)-6-oxohexanoic Acid
Technical Guide for Research & Development
Executive Summary
This guide details the structural elucidation and synthetic logic for 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid (
The elucidation strategy relies on a "synthesis-informed" approach: understanding the Friedel-Crafts acylation pathway allows for the prediction of specific regio-isomeric impurities and defines the expected spectroscopic signature.[1] This document provides a self-validating protocol for confirming the identity of this compound using NMR, IR, and Mass Spectrometry.
Synthetic Pathway & Mechanistic Logic
To rigorously verify the structure, one must first understand its origin.[1] The most efficient route to 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid is the Friedel-Crafts acylation of (hexyloxy)benzene with adipic anhydride.[1]
Reaction Scheme
The reaction utilizes Aluminum Chloride (
Figure 1: Friedel-Crafts acylation pathway.[1] The electron-donating alkoxy group directs substitution to the para-position, minimizing ortho-substitution due to steric hindrance.[1]
Critical Impurity Profile
-
Ortho-isomer: Sterically hindered but possible trace byproduct.[1]
-
Bis-acylation: Unlikely due to the deactivating nature of the carbonyl group introduced in the first step.[1]
-
Polymerization: Adipic anhydride can potentially oligomerize if hydrolysis is incomplete.[1]
Spectroscopic Elucidation
The following protocols serve as the definitive identification criteria.
Mass Spectrometry (GC-MS / LC-MS)[1]
-
Ionization Mode: ESI (-) for the carboxylic acid or EI (70 eV) for the methyl ester derivative.[1]
-
Molecular Ion:
.[1] -
Fragmentation Pattern (EI):
Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of the three distinct oxygenated environments.[1]
| Frequency ( | Functional Group | Assignment |
| 2500–3300 | O-H (Stretch) | Broad band characteristic of carboxylic acid dimers. |
| 1710 | C=O[1] (Stretch) | Carboxylic acid carbonyl (non-conjugated).[1] |
| 1675 | C=O (Stretch) | Aromatic ketone (conjugated with phenyl ring).[1] |
| 1600, 1580 | C=C (Stretch) | Aromatic ring skeletal vibrations. |
| 1250 | C-O (Stretch) | Aryl-alkyl ether bond (strong asymmetric stretch).[1] |
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for distinguishing the para-substitution pattern and verifying the aliphatic chain lengths.[1]
H NMR (400 MHz,
)
The aromatic region displays a classic
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.94 | Doublet ( | 2H | Ar-H (Ortho to C=O) | Deshielded by the carbonyl anisotropy.[1] |
| 6.92 | Doublet ( | 2H | Ar-H (Ortho to O-R) | Shielded by the electron-donating ether.[1] |
| 4.02 | Triplet ( | 2H | Ether methylene protons.[1] | |
| 2.98 | Triplet | 2H | Alpha to ketone.[1] | |
| 2.43 | Triplet | 2H | Alpha to acid.[1] | |
| 1.70 - 1.85 | Multiplet | 6H | Aliphatic | Overlapping beta-protons from both chains.[1] |
| 1.35 - 1.50 | Multiplet | 6H | Bulk Alkyl | Remaining hexyl chain protons.[1] |
| 0.91 | Triplet | 3H | Terminal methyl of hexyl chain.[1] |
C NMR (100 MHz,
)
Key diagnostic peaks include the two distinct carbonyl signals.[1]
-
Ketone C=O:
ppm (Conjugated).[1] -
Acid C=O:
ppm.[1] -
Aromatic C-O:
ppm (Ipso carbon attached to ether).[1] -
Aromatic C-C=O:
ppm (Ipso carbon attached to ketone).[1]
Figure 2: NMR assignment logic flow. The separation of the two methylene triplets in the acid chain (2.9 vs 2.4 ppm) is critical for distinguishing the ketone side from the acid side.[1]
Quality Control & Purity Analysis
For drug development or high-precision material science applications, the following specifications are recommended.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[1]
-
Gradient: 50% B to 95% B over 20 minutes.
-
Detection: UV @ 280 nm (targeting the phenone chromophore).[1]
-
Acceptance Criteria: >98.0% Area.
Physical Properties[1][4]
-
Appearance: White to off-white crystalline powder.[1]
-
Melting Point: The literature value for similar alkoxy-benzoyl-hexanoic acids suggests a range of 80–85°C (Verify experimentally as polymorphs may exist).[1]
-
Solubility: Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in cold methanol; insoluble in water.[1]
References
-
Sigma-Aldrich. 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid Product Sheet. CAS: 178686-87-8.[1] Link[1]
-
PubChem. Compound Summary for 6-(4-Hexyloxyphenyl)-6-oxohexanoic acid. National Library of Medicine.[1] Link
-
Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1] (Foundational text for acylation mechanism).
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley, 2014.[1] (Reference for NMR/IR interpretation).
